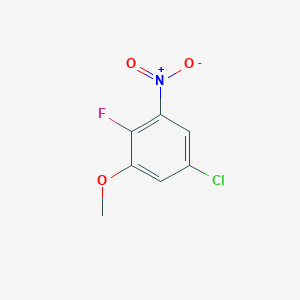
5-Chloro-2-fluoro-1-methoxy-3-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-fluoro-1-methoxy-3-nitrobenzene: is an aromatic compound with the molecular formula C7H5ClFNO3 It is characterized by the presence of chloro, fluoro, methoxy, and nitro substituents on a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-fluoro-1-methoxy-3-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method includes the nitration of 5-chloro-2-fluoro-1-methoxybenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: This compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups like nitro and chloro. Common reagents include sodium methoxide or potassium tert-butoxide.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.
Reduction: Iron powder and hydrochloric acid, room temperature.
Oxidation: Potassium permanganate in aqueous solution, elevated temperature.
Major Products
Amino Derivatives: Reduction of the nitro group yields 5-chloro-2-fluoro-1-methoxy-3-aminobenzene.
Carboxylic Acids: Oxidation of the methoxy group results in 5-chloro-2-fluoro-3-nitrobenzoic acid.
Applications De Recherche Scientifique
5-Chloro-2-fluoro-1-methoxy-3-nitrobenzene is utilized in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the synthesis of polymers and other materials with specific properties, such as enhanced thermal stability or resistance to degradation.
Mécanisme D'action
The mechanism of action of 5-Chloro-2-fluoro-1-methoxy-3-nitrobenzene depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of electron-withdrawing groups like nitro and chloro can influence the compound’s reactivity and binding affinity to these targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-2-fluoro-1-methoxybenzene: Lacks the nitro group, resulting in different reactivity and applications.
5-Chloro-2-fluoro-3-nitrobenzene: Lacks the methoxy group, affecting its solubility and chemical behavior.
2-Fluoro-1-methoxy-3-nitrobenzene: Lacks the chloro group, leading to variations in its electrophilic substitution reactions.
Uniqueness
5-Chloro-2-fluoro-1-methoxy-3-nitrobenzene is unique due to the combination of its substituents, which confer specific electronic and steric properties. These properties make it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical development .
Propriétés
Formule moléculaire |
C7H5ClFNO3 |
|---|---|
Poids moléculaire |
205.57 g/mol |
Nom IUPAC |
5-chloro-2-fluoro-1-methoxy-3-nitrobenzene |
InChI |
InChI=1S/C7H5ClFNO3/c1-13-6-3-4(8)2-5(7(6)9)10(11)12/h2-3H,1H3 |
Clé InChI |
ODSNAMAQIOSBHT-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1F)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


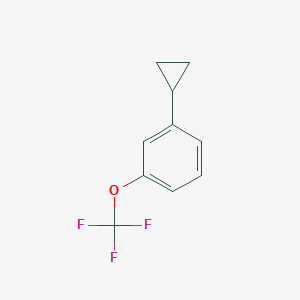
![2-[4-(Methylsulfonyl)phenyl]-4-pentyn-2-ol](/img/structure/B11718388.png)
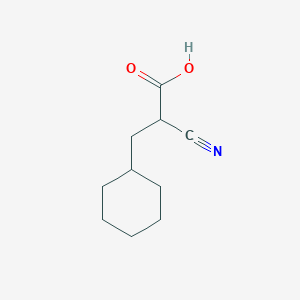
![Furo[2,3-b]furan-2(3H)-one, tetrahydro-, cis-](/img/structure/B11718403.png)
![(1S,3aS,3bS,9aR,9bS,11aS)-1,9a-dihydroxy-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,7H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-one](/img/structure/B11718408.png)
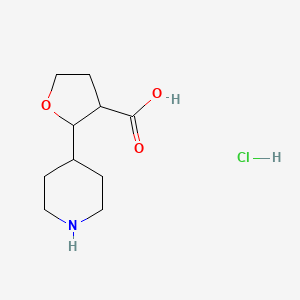
![[2-(3-Ethoxyphenyl)ethynyl]trimethylsilane](/img/structure/B11718411.png)
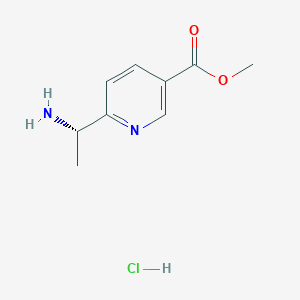
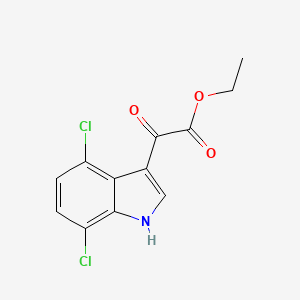
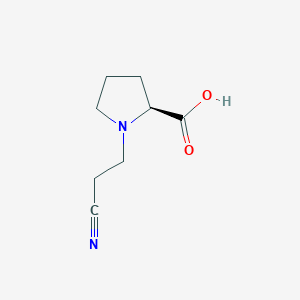
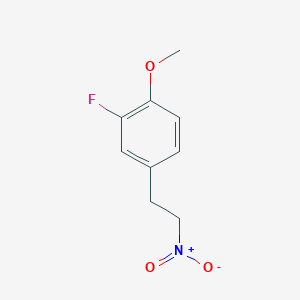
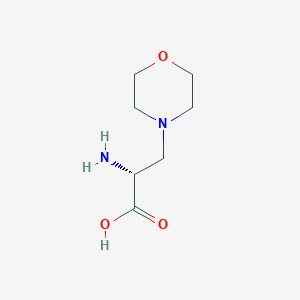
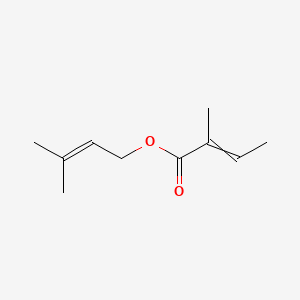
![4-[2-(Naphthalen-2-yloxy)ethyl]morpholine](/img/structure/B11718445.png)
